molecular formula C22H23BO2 B12100869 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12100869
M. Wt: 330.2 g/mol
InChI Key: OYLBLFRKAPQLKE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronate esters, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and material science .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural features suggest various biological activities that warrant investigation.

  • Molecular Formula : C22H23BO2
  • Molar Mass : 330.23 g/mol
  • Density : 1.10 g/cm³ (predicted)
  • Boiling Point : 473.2 °C (predicted)
  • CAS Number : 1263272-83-8

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. Boron compounds are known to interact with nucleophiles, potentially affecting enzyme activity and cellular signaling pathways. Specifically, boron-containing compounds have been studied for their roles in:

  • Inhibition of Nitric Oxide Synthases (NOS) : Some studies indicate that related compounds can inhibit different NOS isozymes, which are crucial in regulating vascular functions and neurotransmission .
  • Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

In Vitro Studies

Recent research has focused on the synthesis and biological evaluation of boron-containing compounds similar to this compound. These studies typically assess:

  • Cell Viability : Compounds are tested on various cell lines to determine cytotoxic effects.
  • Enzyme Inhibition : Specific assays measure the inhibition of NOS or other relevant enzymes.

For instance, a study highlighted that certain derivatives exhibited low micromolar to sub-micromolar IC50 values against NOS isozymes, indicating significant inhibitory potential .

Case Studies

  • Nitric Oxide Synthase Inhibition :
    • A series of m-aryloxy phenols were synthesized and evaluated for their ability to inhibit rat nNOSs and bovine eNOSs. The results indicated that modifications in the substituents significantly influenced the inhibitory activity .
  • Antioxidant Properties :
    • Compounds similar to this compound have shown promising results in reducing oxidative stress in cellular models. The mechanism involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from damage .

Data Summary

PropertyValue
Molecular FormulaC22H23BO2
Molar Mass330.23 g/mol
Density1.10 g/cm³ (predicted)
Boiling Point473.2 °C (predicted)
CAS Number1263272-83-8

Biological Activities Assessed

ActivityResultReference
NOS InhibitionLow micromolar IC50
Antioxidant ActivitySignificant ROS scavenging

Properties

Molecular Formula

C22H23BO2

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-12-7-11-17(15-18)20-14-8-10-16-9-5-6-13-19(16)20/h5-15H,1-4H3

InChI Key

OYLBLFRKAPQLKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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